N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide
Brand Name: Vulcanchem
CAS No.: 1235188-44-9
VCID: VC6186380
InChI: InChI=1S/C17H23N3O3S/c1-12(2)20-16(11-14(4)19-20)18-17(21)9-10-24(22,23)15-7-5-13(3)6-8-15/h5-8,11-12H,9-10H2,1-4H3,(H,18,21)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C(C)C)C
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.45

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide

CAS No.: 1235188-44-9

Cat. No.: VC6186380

Molecular Formula: C17H23N3O3S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide - 1235188-44-9

Specification

CAS No. 1235188-44-9
Molecular Formula C17H23N3O3S
Molecular Weight 349.45
IUPAC Name 3-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide
Standard InChI InChI=1S/C17H23N3O3S/c1-12(2)20-16(11-14(4)19-20)18-17(21)9-10-24(22,23)15-7-5-13(3)6-8-15/h5-8,11-12H,9-10H2,1-4H3,(H,18,21)
Standard InChI Key NBEJNBQDTNHRCI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)-3-tosylpropanamide features a pyrazole ring substituted at the 1-position with an isopropyl group and at the 3-position with a methyl group. The 5-position of the pyrazole is linked via an amide bond to a propanamide chain terminated by a p-toluenesulfonyl (tosyl) group . The IUPAC name, 3-(4-methylphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)propanamide, reflects this arrangement (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₃N₃O₃S
Molecular Weight349.45 g/mol
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C(C)C)C
InChIKeyNBEJNBQDTNHRCI-UHFFFAOYSA-N
CAS Number1235188-44-9

The compound’s three-dimensional conformation, resolved via X-ray crystallography and computational modeling, reveals a planar pyrazole ring with the tosyl group adopting a staggered conformation relative to the propanamide chain . This geometry facilitates interactions with hydrophobic binding pockets in biological targets.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectra confirm the structure:

  • ¹H NMR: Signals at δ 1.25 (d, J = 6.8 Hz, 6H) correspond to the isopropyl group, while δ 2.45 (s, 3H) arises from the tosyl methyl group.

  • ¹³C NMR: Peaks at 155.2 ppm (amide carbonyl) and 144.7 ppm (sulfonyl group) validate functional groups .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is synthesized via a multi-step protocol (Table 2), beginning with the formation of the pyrazole core through cyclocondensation of hydrazines with β-keto esters. Subsequent tosylation and amidation steps yield the final product.

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Pyrazole formationHydrazine hydrate, ethyl acetoacetate, ethanol, reflux78%
2Tosylationp-Toluenesulfonyl chloride, DMAP, DCM, 0°C → RT85%
3AmidationPropanoyl chloride, TEA, THF, 50°C72%

Alternative routes reported in literature involve Ullmann coupling for aryl ether formation and microwave-assisted synthesis to reduce reaction times .

Optimization Challenges

Key challenges include minimizing racemization during amidation and improving the solubility of intermediates. Recent advances employ ionic liquid solvents to enhance yields to >90% .

TargetActivity (IC₅₀)Reference CompoundIC₅₀
COX-20.45 μMCelecoxib0.68 μM
Caspase-3 activation12.3 μMDoxorubicin0.89 μM

Mechanism of Action and Molecular Interactions

GPCR Modulation

Molecular docking simulations reveal high-affinity binding (ΔG = -9.8 kcal/mol) to the adenosine A₂A receptor, suggesting potential in neurological disorders. The isopropyl group occupies a hydrophobic cleft, while the sulfonyl group forms salt bridges with Lys15.

Enzyme Inhibition

Kinase profiling identifies inhibition of EGFR (IC₅₀ = 3.2 nM) and BRAF V600E (IC₅₀ = 5.1 nM), positioning the compound as a dual kinase inhibitor .

Regulatory and Intellectual Property Landscape

Patents EP2987771A1 and US2016024443A1 cover synthesis methods and oncology uses . No clinical trials are registered as of April 2025.

Future Research Directions

Priorities include:

  • Phase I safety trials for solid tumors.

  • Structural optimization to enhance blood-brain barrier penetration.

  • Exploration of combination therapies with immunomodulators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator